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The following application notes and protocols detail the use of MPO-IN-28, a potent and
specific inhibitor of Myeloperoxidase (MPO), in the context of COVID-19 research. This
document summarizes the current understanding of MPO's role in COVID-19 pathogenesis and
provides detailed methodologies for investigating the therapeutic potential of MPO inhibition.

Application Notes
Introduction

Severe COVID-19 is characterized by an excessive inflammatory response, often leading to
acute respiratory distress syndrome (ARDS), endothelial dysfunction, and multi-organ failure.
Neutrophils, a key component of the innate immune system, are significantly activated in
severe cases and release a variety of inflammatory mediators, including the heme enzyme
Myeloperoxidase (MPO).[1] MPO catalyzes the formation of hypochlorous acid (HOCI) and
other reactive oxygen species (ROS), which, while important for pathogen clearance, can also
cause significant host tissue damage when produced in excess.[2] Emerging evidence
suggests that elevated MPO levels and activity are associated with the severity of COVID-19,
highlighting MPO as a potential therapeutic target.[1][3] MPO-IN-28 is a chemical compound
that acts as an inhibitor of MPO with an IC50 of 44 nM.[4]

Mechanism of Action in COVID-19
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In the context of COVID-19, dysregulated MPO activity is implicated in several pathological
processes:

o Endothelial Glycocalyx Degradation: The endothelial glycocalyx (EG) is a carbohydrate-rich
layer lining the vasculature that is crucial for maintaining endothelial barrier function. In
severe COVID-19, elevated MPO activity is strongly correlated with the shedding of EG
components, such as syndecan-1 and glypican-1.[1][3] This degradation contributes to
increased vascular permeability, inflammation, and a pro-thrombotic state. MPO-IN-28 has
been shown to inhibit this MPO-mediated EG shedding in in vitro models using plasma from
COVID-19 patients.[1]

o Oxidative Stress and Lung Injury: MPO-generated HOCI and other ROS can directly damage
lung tissue, contributing to the diffuse alveolar damage seen in ARDS.[2] These reactive
species can lead to the destruction of essential proteins, lipids, and nucleic acids,
exacerbating the inflammatory cascade.[2]

o Neutrophil Extracellular Traps (NETs): While not directly demonstrated for MPO-IN-28 in the
provided search results, MPO is a critical enzyme in the formation of Neutrophil Extracellular
Traps (NETSs). NETs are web-like structures of DNA, histones, and granular proteins released
by neutrophils to trap pathogens. However, excessive NET formation (NETosis) is a hallmark
of severe COVID-19 and is associated with thrombosis and organ damage. Inhibiting MPO
could therefore be a strategy to reduce pathological NETosis.

Potential Applications in COVID-19 Research

MPO-IN-28 can be utilized as a research tool to:

o Elucidate the Role of MPO in COVID-19 Pathogenesis: By specifically inhibiting MPO
activity, researchers can investigate its precise contribution to various aspects of COVID-19
pathology, including endothelial dysfunction, lung injury, and coagulopathy.

» Evaluate the Therapeutic Potential of MPO Inhibition: MPO-IN-28 can be used in pre-clinical
in vitro and in vivo models to assess whether inhibiting MPO can ameliorate the severe
symptoms of COVID-19.

o Screen for Novel MPO Inhibitors: MPO-IN-28 can serve as a reference compound in the
development and screening of new, more potent, or specific MPO inhibitors for the treatment
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of inflammatory diseases, including COVID-19.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies on MPO in COVID-19
patients.

Table 1: Plasma Myeloperoxidase (MPO) Levels in COVID-19 Patients

. . . Median MPO Level Interquartile Range
Patient Group Time Point

(ng/mL) (IQR)

Healthy Controls - 5.74 5.51-11.61
Non-severe COVID-

Acute 10.93 9.32-14.80
19
Convalescent 12.17 9.25-18.58
Severe COVID-19 Acute 22.04 17.54-42.37
Convalescent 32.50 19.70-38.98

Data extracted from Teo et al., Communications Medicine, 2023.[1]

Table 2: Effect of MPO Inhibitors on MPO Activity in Plasma from Convalescent COVID-19
Patients

Treatment Group MPO Activity (Relative Units)
Untreated ~1.25
MPO-IN-28 (10 pM) ~0.25
AZD-5904 (10 pM) ~0.25

Data estimated from graphical representation in a study by Teo et al.[5]

Experimental Protocols
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Protocol 1: In Vitro Model of Endothelial Glycocalyx
Shedding Induced by COVID-19 Plasma

Objective: To assess the ability of MPO-IN-28 to prevent endothelial glycocalyx shedding
caused by factors present in the plasma of COVID-19 patients.

Materials:

Primary Human Aortic Endothelial Cells (HAECS)

e Endothelial Growth Medium (EGM2-MV) with supplements

» Fetal Bovine Serum (FBS)

o Rat-tail Collagen |

o T-75 flasks and 6-well culture plates

e Plasma from healthy controls, non-severe, and severe COVID-19 patients

e MPO-IN-28 (Selleck Chemicals, Cat. No. S0316)

e DMSO (for dissolving MPO-IN-28)

o Phosphate Buffered Saline (PBS)

e Trypsin-EDTA

Methodology:

e Cell Culture:

o Coat T-75 flasks with Rat-tail Collagen | according to the manufacturer's instructions.

o Culture HAECs in EGM2-MV supplemented with 10% FBS in a humidified incubator at
37°C and 5% CO2.
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o When confluent, detach cells using Trypsin-EDTA and seed them into 6-well plates at a
density of 1 x 1075 cells/mL.

o Allow cells to grow overnight to ensure confluency before the experiment.[1]

e Preparation of MPO-IN-28:
o Prepare a stock solution of MPO-IN-28 in DMSO. For example, a 10 mM stock solution.

o Further dilute the stock solution in cell culture medium to achieve the desired final
concentration (e.g., 10 uM). Ensure the final DMSO concentration is non-toxic to the cells
(typically <0.1%).

e Treatment:

o

Aspirate the culture medium from the confluent HAECs in the 6-well plates.
o Wash the cells once with PBS.

o Prepare the treatment media: culture medium containing plasma from different patient
groups (e.g., 10% v/v).

o For the inhibitor-treated groups, pre-incubate the plasma-containing medium with the
desired concentration of MPO-IN-28 (e.g., 10 uM) for 1 hour at room temperature.

o Add the prepared treatment media to the respective wells:

Control (medium only)

Healthy Plasma

Severe COVID-19 Plasma

Severe COVID-19 Plasma + MPO-IN-28

o Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.

e Sample Collection:
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o After incubation, carefully collect the supernatant from each well.
o Centrifuge the supernatant to pellet any detached cells or debris.

o Store the clarified supernatant at -80°C for later analysis.

Protocol 2: Quantification of Syndecan-1 by ELISA

Objective: To measure the concentration of shed syndecan-1 in the cell culture supernatant as
a marker of endothelial glycocalyx degradation.

Materials:

e Human Syndecan-1 DuoSet ELISA kit (or similar)

e Collected cell culture supernatants

» Microplate reader capable of measuring absorbance at 450 nm

Methodology:

Follow the manufacturer's protocol for the Human Syndecan-1 DuoSet ELISA kit.[1]
 Briefly, coat a 96-well plate with the capture antibody overnight.

e Wash the plate and block non-specific binding sites.

e Add the standards and diluted samples (e.g., 1:10 dilution) to the wells and incubate.
o Wash the plate and add the detection antibody.

e Wash the plate and add the streptavidin-HRP conjugate.

e Wash the plate and add the substrate solution.

» Stop the reaction and measure the absorbance at 450 nm.

o Calculate the concentration of syndecan-1 in the samples by interpolating from the standard
curve.
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Protocol 3: Myeloperoxidase (MPO) Activity Assay

Objective: To measure MPO enzymatic activity in plasma samples.

Materials:

MPO Colorimetric Activity Assay Kit (e.g., Abcam, ab105136)
Plasma samples
MPO-IN-28 (for inhibition control)

Microplate reader capable of measuring absorbance at 412 nm

Methodology:

Follow the manufacturer's protocol for the MPO activity assay Kit.[1]
Prepare the samples by diluting the plasma (e.g., 1:10) in the provided assay buffer.

For inhibition studies, pre-treat the diluted plasma with MPO-IN-28 (e.g., 10 uM) and
incubate for 60 minutes at room temperature.[1]

Add the treated and untreated samples to the wells of a 96-well plate.
Add the reaction mix containing the MPO substrate to each well to start the reaction.

Incubate the plate at room temperature, protected from light, for the time specified in the
protocol.

Measure the absorbance at 412 nm.

Calculate the MPO activity based on the provided standards and formula. MPO activity is
often represented as the amount of enzyme required to generate taurine chloramine that
consumes 1.0 pmol of DTNB per minute.[1]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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